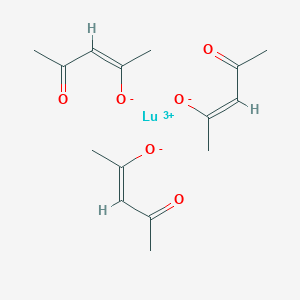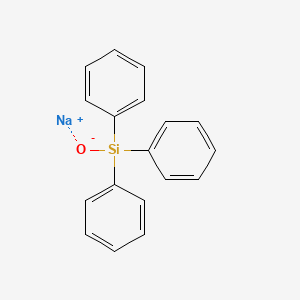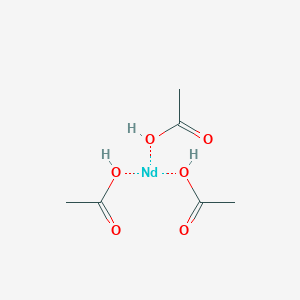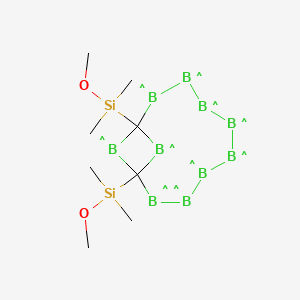
Titanium(iv)phthalocyanine dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(IV) phthalocyanine dichloride is a stable metal phthalocyanine dye . It has a molecular weight of 631.307 and a molecular formula of C32H16Cl2N8Ti .
Synthesis Analysis
The synthesis of Titanium(IV) phthalocyanine dichloride involves various processes. One such process includes the high-vacuum thermal evaporation technique . More detailed information about the synthesis can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Molecular Structure Analysis
The molecular structure of Titanium(IV) phthalocyanine dichloride has been studied using X-Ray Diffraction (XRD), Transmission Electron Microscope (TEM), Field-Emission Scanning Electron Microscope (FESEM), and Fourier Transform Infrared (FT-IR) .Chemical Reactions Analysis
Titanium(IV) phthalocyanine dichloride has been involved in various chemical reactions. For instance, it has been used in the catalytic formation of carbodiimides by metathesis from isocyanates . More details can be found in the paper titled "Synthesis, reactivity, and x-ray crystal structure of dichloro (phthalocyaninato)titanium (IV)" .Physical And Chemical Properties Analysis
Titanium(IV) phthalocyanine dichloride has a molecular weight of 631.3 g/mol. It does not have any hydrogen bond donor count and has a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Photovoltaics
Titanium(IV) phthalocyanine dichloride has shown promise in the field of photovoltaics . Its optical properties can be tuned, making it an interesting candidate for potential applications in solar cells. The compound’s thermal stability, low cost, and simple synthesis make it a viable option for photoconversion .
Light-Emitting Diodes (LEDs)
The tunable optical properties of Titanium(IV) phthalocyanine dichloride also make it suitable for use in light-emitting diodes (LEDs). LEDs require materials that can efficiently emit light when electrically excited, and this compound could potentially meet this requirement.
Photodetectors
Photodetectors, devices that sense light, could also benefit from the use of Titanium(IV) phthalocyanine dichloride. The compound’s ability to absorb and emit light could be leveraged to improve the sensitivity and efficiency of these devices.
Optoelectronic Applications
The compound has been used in the construction of one-layer and two-layer planar heterojunction devices . These devices showed a change in the J–V curves for the illuminated and darkness conditions, indicating that the films should be used for optoelectronic applications .
Catalysis
Research suggests that Titanium(IV) phthalocyanine dichloride may be a potential catalyst for various chemical reactions. As a catalyst, it could help speed up chemical reactions without being consumed in the process.
Active Films for Photovoltaics
Titanium(IV) phthalocyanine dichloride has been used in the creation of active films for photovoltaics . These films were evaluated in terms of their optoelectronic behavior, presenting the onset gap (~1.30 eV) and the optical gap (~2.85 eV) .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.2ClH.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSWDSNUYFMFRO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.Cl[Ti]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16Cl2N8Ti-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(iv)phthalocyanine dichloride | |
Q & A
Q1: How does the central metal ion in phthalocyanines influence their photophysical properties?
A1: The central metal ion in phthalocyanines plays a crucial role in dictating their photophysical and photochemical behavior. [] For instance, the presence of different metal ions can significantly impact the compound's absorption and emission spectra, fluorescence lifetimes, and ability to generate reactive oxygen species upon light irradiation. [] The study by Ogunsipe et al. compared Lithium phthalocyanine, Gallium(III) phthalocyanine chloride, Titanium(IV) phthalocyanine dichloride, and Iron(II) phthalocyanine and demonstrated how the metal center influences aggregation behavior and ultimately, the photophysical properties. []
Q2: What structural changes occur in Titanium(IV) phthalocyanine dichloride thin films upon vacuum annealing?
A2: Vacuum annealing induces significant changes in the structural properties of Titanium(IV) phthalocyanine dichloride thin films. [] X-ray diffraction, Transmission Electron Microscopy, and Field-Emission Scanning Electron Microscopy analyses reveal that annealing promotes a phase transition within the material and enhances its crystallinity. [] These structural modifications subsequently influence the film's optical and electrical properties, as evidenced by changes in its optical energy gap and electrical conductivity. []
Q3: How does vacuum annealing affect the optical properties of Titanium(IV) phthalocyanine dichloride thin films?
A3: Vacuum annealing leads to a decrease in the indirect optical energy gap of Titanium(IV) phthalocyanine dichloride thin films. [] This effect is attributed to the enhanced crystallinity resulting from the annealing process. [] Furthermore, annealing impacts the film's refractive index, nonlinear optical properties, and absorption coefficient. [] These changes in optical behavior highlight the potential of controlled annealing as a tool for tailoring the material's properties for specific optoelectronic applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

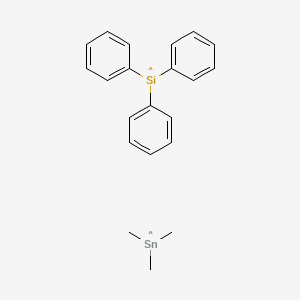
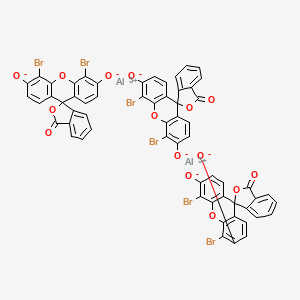
![(3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone](/img/structure/B1144194.png)

